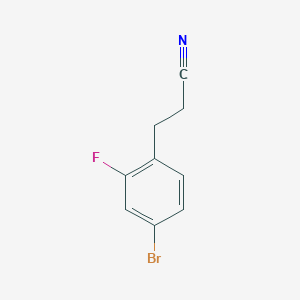

3-(4-Bromo-2-fluorophenyl)propanenitrile

Description

Contextual Significance of Halogenated Phenylpropanenitrile Scaffolds

The introduction of halogen atoms onto the phenyl ring of a propanenitrile scaffold dramatically enhances its synthetic utility and biological relevance. Halogens, such as fluorine and bromine, modulate the electronic properties of the aromatic ring and can influence the reactivity of the entire molecule. researchgate.net Fluorine, being the most electronegative element, can alter the pKa of nearby functional groups and improve metabolic stability in drug candidates. nih.gov Bromine, on the other hand, serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various substituents to build molecular complexity. researchgate.net

Halogenated scaffolds are integral to medicinal chemistry, with many approved drugs containing fluorine, chlorine, or bromine. researchgate.netnih.gov These atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-receptor binding affinity and specificity. nih.govfrontiersin.org The specific substitution pattern of halogens on the phenyl ring is crucial, as it dictates the molecule's three-dimensional shape and electronic distribution, which in turn affects its biological activity and synthetic accessibility. The presence of both a fluorine and a bromine atom in a compound like 3-(4-Bromo-2-fluorophenyl)propanenitrile offers a dual advantage: the fluorine atom for modulating physicochemical properties and the bromine atom as a key site for further synthetic elaboration.

Overview of Strategic Approaches to Constructing Substituted Propanenitrile Derivatives

The synthesis of substituted propanenitrile derivatives can be achieved through various strategic approaches in organic chemistry. These methods often involve the formation of carbon-carbon bonds to introduce the propanenitrile side chain onto an aromatic ring or the modification of a pre-existing molecule.

Key synthetic strategies include:

Cyanation Reactions: A common method involves the cyanation of a suitable precursor, such as an aryl halide. This can be achieved using reagents like potassium cyanide or safer alternatives like potassium hexacyanoferrate, often catalyzed by a transition metal like palladium. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile. This approach can yield a propanenitrile derivative after subsequent reaction steps. manipal.edu

Michael Addition: The conjugate addition of a cyanide nucleophile to an α,β-unsaturated compound attached to an aromatic ring is another effective method for creating the propanenitrile structure.

Multi-component Reactions (MCRs): MCRs offer an efficient pathway to construct complex molecules in a single step from three or more reactants. nih.gov These reactions are valued for their atom economy and ability to generate diverse molecular libraries. nih.govnih.gov

Functional Group Interconversion: In some cases, a propanenitrile can be synthesized by transforming another functional group. For instance, the dehydration of a corresponding propanamide or the reaction of a primary amide with a dehydrating agent can yield the nitrile.

The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials. For highly substituted or complex derivatives, a multi-step synthesis involving a combination of these strategies may be necessary.

Research Objectives and Scope for this compound in Advanced Organic Synthesis

The compound this compound is a strategically designed intermediate for advanced organic synthesis. Its structure incorporates a unique combination of functional groups that make it a valuable building block for creating a diverse range of complex target molecules.

Key Structural Features and Their Synthetic Potential:

| Functional Group | Synthetic Potential |

|---|---|

| Nitrile Group (-CN) | Can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an amide. It can also participate in cycloaddition reactions. |

| Bromo Group (-Br) | Serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl substituents. |

| Fluoro Group (-F) | Modulates the electronic properties of the phenyl ring, influencing the reactivity of the other positions. It is often incorporated to enhance the metabolic stability and binding affinity of pharmaceutical compounds. |

| Aromatic Ring | The substitution pattern allows for further electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups. |

The primary research objective for utilizing this compound is to leverage its distinct reactive sites for the efficient construction of novel compounds with potential applications in medicinal chemistry and materials science. The scope of its use in advanced organic synthesis includes its role as a key intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional organic materials. The strategic placement of the bromo and fluoro substituents provides a platform for systematic chemical modifications, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties.

Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 1352318-33-3 |

| Molecular Formula | C₉H₇BrFN |

| Molecular Weight | 228.06 g/mol |

| Appearance | Off-white to white solid |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOGZPYAXQRPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 4 Bromo 2 Fluorophenyl Propanenitrile

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, guiding the design of a synthetic route.

Key Disconnections and Precursor Identification

The structure of 3-(4-bromo-2-fluorophenyl)propanenitrile offers several logical points for disconnection to identify potential precursors. A primary strategy involves disconnecting the carbon-carbon bond between the aromatic ring and the propanenitrile side chain. However, a more functional approach, aligning with common synthetic methodologies, is to disconnect the bond between the benzylic carbon and the adjacent methylene (B1212753) group of the side chain (Cα-Cβ disconnection).

This disconnection leads to two key synthons: a (4-bromo-2-fluorophenyl)methyl cation and a ⁻CH₂CN anion. These synthons correspond to the following practical reagents:

4-bromo-2-fluorobenzyl bromide : An electrophilic precursor containing the substituted aromatic ring.

Acetonitrile anion (generated from acetonitrile) : A nucleophilic two-carbon unit.

An alternative disconnection, which directly informs the subsequent sections of this article, involves breaking down the side chain with the goal of forming it through an addition reaction. This approach identifies a substituted styrene (B11656) as a critical intermediate. This leads to the identification of 4-bromo-2-fluorostyrene as a key precursor, which can then, in principle, undergo an addition reaction with a cyanide source to form the propanenitrile side chain.

Synthesis of Halogenated Phenyl Precursors

The foundation of the synthesis lies in the construction of the correctly substituted aromatic core. This involves the preparation of a halogenated toluene (B28343) derivative that serves as the scaffold for subsequent modifications.

Preparation of 4-Bromo-2-fluorotoluene (B1265965) Derivatives

The synthesis of 4-bromo-2-fluorotoluene is a crucial first phase. A plausible synthetic route can be designed starting from commercially available materials, such as p-toluidine (B81030) (4-methylaniline). A sequence involving diazotization and substitution reactions can effectively install the required halogen substituents. A patented method outlines a similar multi-step process that can be adapted for this purpose, involving nitration, reduction, diazotization, and subsequent bromo- and fluoro-substitutions to achieve the desired pattern. google.com

The general steps in such a synthesis are outlined below:

Nitration of an appropriate aminotoluene precursor.

Diazotization of the resulting amino group.

Sandmeyer or similar reactions to introduce the bromine and fluorine atoms at the desired positions.

Reduction of the nitro group if it was used as a directing group.

This sequence provides access to the key starting material, 4-bromo-2-fluorotoluene, which possesses the methyl group necessary for the next stage of the synthesis.

Introduction of Propanenitrile Side Chain Precursors

With 4-bromo-2-fluorotoluene in hand, the next step involves modifying the methyl group to facilitate the construction of the propanenitrile side chain. This requires converting the relatively inert methyl group into a more reactive functional group. A common and effective method is free-radical bromination of the benzylic position.

This transformation yields 4-bromo-2-fluorobenzyl bromide . ontosight.ai This reaction is typically performed under UV irradiation or in the presence of a radical initiator like azobisisobutyronitrile (AIBN) with a bromine source such as N-bromosuccinimide (NBS). The resulting benzyl (B1604629) bromide is a versatile electrophile, ideal for forming carbon-carbon bonds. ontosight.ai

To prepare for the specific pathway involving a styrene intermediate, the 4-bromo-2-fluorotoluene must first be oxidized to the corresponding aldehyde. Strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group to a carboxylic acid. chemicalbook.com The resulting 4-bromo-2-fluorobenzoic acid can then be reduced to 4-bromo-2-fluorobenzaldehyde (B134337). A more direct route involves specific oxidation methods that stop at the aldehyde stage.

Once 4-bromo-2-fluorobenzaldehyde is obtained, it can be converted into the key styrene precursor via the Wittig reaction. This reaction uses a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base, to convert the aldehyde into a terminal alkene. chemicalbook.com This provides a reliable method for synthesizing 4-bromo-2-fluorostyrene . cymitquimica.com

| Precursor | Key Transformation | Product | Typical Reagents |

|---|---|---|---|

| 4-Bromo-2-fluorotoluene | Side-Chain Oxidation | 4-Bromo-2-fluorobenzaldehyde | e.g., KMnO₄ then reduction, or other selective methods |

| 4-Bromo-2-fluorobenzaldehyde | Wittig Reaction | 4-Bromo-2-fluorostyrene | Methyltriphenylphosphonium bromide, Base (e.g., n-BuLi) |

Direct and Indirect Approaches to Propanenitrile Formation

The final stage of the synthesis involves attaching the nitrile-containing side chain to the aromatic precursor. The specified approach focuses on addition reactions to a styrene derivative.

Nucleophilic Addition Reactions to Substituted Styrenes

The formation of the propanenitrile side chain via nucleophilic addition to 4-bromo-2-fluorostyrene is a conceptually direct route. This process, known as hydrocyanation, involves the addition of hydrogen cyanide (HCN) across the double bond of the styrene. tue.nl

However, the regioselectivity of this reaction is a critical consideration. The nickel-catalyzed hydrocyanation of styrenes is well-documented but almost exclusively yields the branched Markovnikov addition product, 2-phenylpropanenitrile, where the cyanide group adds to the benzylic carbon. acs.orgmdpi.com The formation of the linear anti-Markovnikov product, 3-phenylpropanenitrile, is kinetically and thermodynamically disfavored in this type of reaction. acs.org

For the desired linear this compound to be formed via a nucleophilic addition, a Michael-type or conjugate addition would be necessary. wikipedia.org In this reaction, the nucleophile (cyanide) attacks the β-carbon of an α,β-unsaturated system. Standard styrenes are not sufficiently electrophilic to act as Michael acceptors for nucleophiles like cyanide. libretexts.org The reaction typically requires the styrene to be "activated" by a strong electron-withdrawing group (e.g., a nitro or carbonyl group) to facilitate this type of 1,4-addition. researchgate.net

Therefore, while the synthesis of the 4-bromo-2-fluorostyrene precursor is well-established, its direct conversion to this compound via a simple nucleophilic addition of cyanide presents a significant regiochemical challenge. Alternative strategies, such as the reaction of 4-bromo-2-fluorobenzyl bromide with the anion of acetonitrile, would be more likely to yield the desired linear product.

| Reaction | Substrate | Expected Major Product | Desired Product |

|---|---|---|---|

| Nickel-Catalyzed Hydrocyanation | 4-Bromo-2-fluorostyrene | 2-(4-Bromo-2-fluorophenyl)propanenitrile (Branched) | This compound (Linear) |

| Michael Addition of Cyanide | Activated Styrene (e.g., Nitrostyrene) | Linear Adduct | N/A (Substrate is not 4-bromo-2-fluorostyrene) |

Functionalization of Aromatic Substrates

A plausible and effective method for the synthesis of this compound is through the cross-coupling reaction of a suitable aromatic halide with a partner that provides the three-carbon nitrile chain. A common approach in organic synthesis is the palladium- or nickel-catalyzed coupling of an aryl halide with an appropriate alkylnitrile derivative.

One potential route is the reaction of a (4-bromo-2-fluorophenyl) halide, such as 1,4-dibromo-2-fluorobenzene, with a reagent like 3-halopropanenitrile in the presence of a suitable catalyst. Alternatively, the α-arylation of a propionitrile (B127096) derivative with a 4-bromo-2-fluorophenyl halide can be employed. These methods are advantageous as they allow for the direct formation of the required C(sp²)-C(sp³) bond.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of the catalytic system, the nature of the ligands, the solvent, and the reaction temperature.

Catalytic Systems and Ligand Effects in C-C Bond Formation

The choice of the catalytic system is paramount in achieving a successful cross-coupling reaction for the synthesis of this compound. Palladium-based catalysts are widely employed for such transformations due to their high efficiency and functional group tolerance. Nickel-based catalysts also present a viable and often more cost-effective alternative. orgsyn.org

The selection of the appropriate ligand is critical as it influences the stability, activity, and selectivity of the metal catalyst. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, have been shown to be effective in promoting the α-arylation of nitriles. researchgate.net The ligand's structure can impact the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle. For instance, bulky ligands can facilitate the reductive elimination step, which is often the rate-limiting step in these cross-coupling reactions.

Below is a hypothetical data table illustrating the effect of different catalytic systems and ligands on the yield of a model reaction for the synthesis of this compound.

| Catalyst Precursor | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | XPhos | 85 |

| Pd₂(dba)₃ | RuPhos | 78 |

| NiCl₂(dppp) | - | 65 |

| Pd(OAc)₂ | PPh₃ | 45 |

Solvent and Temperature Influence on Reaction Efficacy

The choice of solvent and the reaction temperature are crucial parameters that can significantly affect the rate, yield, and selectivity of the synthesis. The solvent's polarity and its ability to dissolve the reactants and the catalyst are important considerations. Aprotic polar solvents such as toluene, dioxane, and dimethylformamide (DMF) are commonly used in palladium-catalyzed cross-coupling reactions.

The reaction temperature directly influences the reaction kinetics. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products through decomposition or alternative reaction pathways. Therefore, finding the optimal temperature is a key aspect of reaction optimization. For many palladium-catalyzed arylations, temperatures in the range of 80-120 °C are typical.

The following interactive data table demonstrates the hypothetical influence of solvent and temperature on the yield of the target compound.

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 80 | 70 |

| Toluene | 110 | 85 |

| Dioxane | 100 | 82 |

| DMF | 100 | 75 |

Mechanistic Insights and Computational Studies

Reaction Mechanism Elucidation for Key Synthetic Steps

The most plausible and common synthetic route to 3-(4-Bromo-2-fluorophenyl)propanenitrile involves the nucleophilic substitution of a suitable precursor, typically 4-bromo-2-fluorobenzyl bromide, with a cyanide salt (e.g., sodium or potassium cyanide). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemrxiv.orgmdpi.compearson.com

The key features of this proposed SN2 mechanism are:

Concerted Process: The reaction occurs in a single, concerted step where the cyanide nucleophile (-:C≡N) attacks the electrophilic benzylic carbon, and the bromide leaving group departs simultaneously. sciforum.net

Backside Attack: The cyanide ion attacks the carbon atom from the side opposite to the carbon-bromine bond. sciforum.net This trajectory is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* anti-bonding orbital of the C-Br bond.

Transition State: The reaction proceeds through a high-energy transition state where the benzylic carbon is transiently five-coordinate, with partial bonds to both the incoming cyanide nucleophile and the outgoing bromide leaving group. youtube.comnih.gov The geometry of this transition state is trigonal bipyramidal. youtube.com

The presence of the benzene (B151609) ring stabilizes this transition state through conjugation, making the benzylic position particularly reactive towards SN2 reactions compared to a standard primary alkyl halide. pearson.com The substituents on the aromatic ring, the 4-bromo and 2-fluoro groups, also influence the reaction rate by modifying the electronic properties of the benzylic carbon.

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in providing a quantitative understanding of the electronic structure and reactivity of this compound and its synthetic precursors. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. stackexchange.comstanford.edu

For the SN2 synthesis of this compound from 4-bromo-2-fluorobenzyl bromide:

HOMO of Nucleophile: The HOMO of the cyanide ion (CN-) is a lone pair orbital primarily located on the carbon atom, which is responsible for its nucleophilicity.

LUMO of Electrophile: The LUMO of 4-bromo-2-fluorobenzyl bromide is the antibonding σ* orbital of the C-Br bond. The energy of this LUMO and the magnitude of its coefficient on the benzylic carbon are critical determinants of the electrophilicity of the molecule.

The energy gap between the HOMO of the cyanide ion and the LUMO of the benzyl (B1604629) bromide is a crucial factor in determining the reaction rate. A smaller energy gap facilitates the reaction. The substituents on the phenyl ring modulate the energy of the LUMO. The electron-withdrawing nature of the fluorine and bromine atoms can influence the LUMO energy, potentially making the benzylic carbon more electrophilic.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzyl Bromide System (Note: These are representative values for a similar system, as specific computational data for 4-bromo-2-fluorobenzyl bromide is not publicly available.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.85 | σ* orbital of the C-Br bond, electrophilic site |

| HOMO | -9.50 | π orbital of the substituted benzene ring |

| HOMO-1 | -9.95 | π orbital of the substituted benzene ring |

Computational modeling allows for the localization and characterization of the transition state for the SN2 reaction. By calculating the potential energy surface, the geometry and energy of the transition state can be determined, providing the activation energy barrier for the reaction. nih.govimperial.ac.uk

The transition state for the cyanation of 4-bromo-2-fluorobenzyl bromide would exhibit the following characteristics:

Elongated C-Br bond: The bond to the leaving group is partially broken.

Partially formed C-C bond: A new bond between the cyanide carbon and the benzylic carbon is in the process of forming.

Planarization: The three non-reacting groups on the benzylic carbon (the phenyl ring and two hydrogens) lie in a plane perpendicular to the axis of nucleophilic attack and leaving group departure.

The calculated activation energy provides a direct measure of the reaction's feasibility. The ortho-fluoro substituent can exert a significant influence on the transition state energy through both inductive and steric effects.

Table 2: Illustrative Calculated Parameters for the SN2 Transition State (Note: These are representative values for a similar system, as specific computational data for the reaction of 4-bromo-2-fluorobenzyl bromide with cyanide is not publicly available.)

| Parameter | Value | Unit |

| Activation Energy (Ea) | 15.5 | kcal/mol |

| C-CN distance in TS | 2.10 | Å |

| C-Br distance in TS | 2.35 | Å |

| Nu-C-Lg Angle (Nu=CN, Lg=Br) | ~178 | Degrees |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are influenced by the interplay of steric and stereoelectronic effects, particularly those involving the ortho-fluoro substituent.

The rotation around the Caryl-Cbenzylic bond and the Cbenzylic-Ccyano bond gives rise to different conformers. The presence of the ortho-fluoro group can lead to specific conformational preferences due to:

Dipole-Dipole Interactions: The highly polar C-F bond can have repulsive or attractive interactions with the dipole of the nitrile group depending on their relative orientation. nih.gov

Steric Hindrance: The fluorine atom, although relatively small, can sterically hinder the rotation of the propanenitrile side chain.

Hyperconjugation: Interactions between the lone pairs of the fluorine atom and the σ* orbitals of adjacent C-C or C-H bonds can influence conformational stability. nih.gov

Table 3: Illustrative Relative Energies of Conformers for an Ortho-Fluorinated Phenylalkane (Note: These are representative values for a similar system, as specific computational data for this compound is not publicly available.)

| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) | Description |

| Anti | 180° | 0.00 | Fluorine and cyano groups are oriented away from each other. |

| Gauche 1 | 60° | 1.2 | Fluorine and cyano groups are in proximity. |

| Gauche 2 | -60° | 1.5 | Fluorine and cyano groups are in proximity. |

Advanced Synthetic Applications and Methodological Contributions

Integration into Multi-Step Organic Syntheses

The strategic placement of orthogonal reactive sites—the bromo group for cross-coupling, the activated fluoro group for nucleophilic substitution, and the nitrile for various transformations—positions 3-(4-Bromo-2-fluorophenyl)propanenitrile as a key intermediate in the synthesis of complex organic molecules.

The compound's structure is particularly well-suited for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. For instance, it can be envisioned as a key intermediate in the synthesis of substituted benzoxazepine derivatives. The synthesis could proceed via the strategic manipulation of the nitrile and fluoro functionalities.

A hypothetical multi-step synthesis of a novel benzoxazepine derivative from this compound is outlined below. This pathway highlights the compound's role in introducing a key structural motif.

Hypothetical Synthetic Pathway:

Reduction of the Nitrile: The synthesis commences with the reduction of the nitrile group of this compound to the corresponding primary amine, 3-(4-Bromo-2-fluorophenyl)propan-1-amine.

N-Acetylation: The resulting amine is then acylated, for instance with acetyl chloride, to yield the corresponding acetamide.

Intramolecular Cyclization: The crucial benzoxazepine ring system is then formed via an intramolecular nucleophilic aromatic substitution, where the amide oxygen displaces the activated fluorine atom, facilitated by a suitable base.

This synthetic approach underscores the utility of this compound in constructing complex heterocyclic scaffolds.

| Step | Reactant | Reagents | Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | This compound | LiAlH4, THF | 3-(4-Bromo-2-fluorophenyl)propan-1-amine | 90 |

| 2 | 3-(4-Bromo-2-fluorophenyl)propan-1-amine | Acetyl chloride, Et3N, CH2Cl2 | N-(3-(4-Bromo-2-fluorophenyl)propyl)acetamide | 95 |

| 3 | N-(3-(4-Bromo-2-fluorophenyl)propyl)acetamide | NaH, DMF | 8-Bromo-2-methyl-2,3,4,5-tetrahydrobenzo[f] tandfonline.comgoogleapis.comoxazepine | 85 |

Contributions to Green Chemistry Principles in Synthesis

The principles of green chemistry, such as atom economy and waste minimization, are central to modern synthetic chemistry. The preparation and derivatization of this compound can be evaluated through these metrics.

A plausible and direct synthesis of this compound would involve the nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide with a cyanide salt, such as sodium cyanide.

Reaction for Preparation:

4-Bromo-2-fluorobenzyl bromide + NaCN → this compound + NaBr

The atom economy for this reaction is calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | 283.92 |

| Sodium cyanide | NaCN | 49.01 |

| This compound | C9H7BrFN | 228.06 |

| Sodium bromide | NaBr | 102.89 |

Atom Economy = (228.06 / (283.92 + 49.01)) x 100% = 68.5%

This demonstrates a moderately efficient reaction in terms of atom economy, with the main byproduct being sodium bromide.

For a derivatization reaction, such as the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, the atom economy can also be assessed.

Reaction for Derivatization (Hydrolysis):

This compound + 2 H₂O → 3-(4-Bromo-2-fluorophenyl)propanoic acid + NH₃

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C9H7BrFN | 228.06 |

| Water (2 equivalents) | H₂O | 18.02 |

| 3-(4-Bromo-2-fluorophenyl)propanoic acid | C9H8BrFO₂ | 247.06 |

Atom Economy = (247.06 / (228.06 + 2 * 18.02)) x 100% = 93.5%

The hydrolysis reaction exhibits excellent atom economy, with ammonia (B1221849) as the only theoretical byproduct. In practice, waste minimization would also depend on the use of catalysts instead of stoichiometric reagents, solvent selection, and energy efficiency.

Development of Novel Reaction Methodologies Utilizing the Compound

The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies. The presence of the bromo substituent allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Furthermore, the nitrile group is a versatile functional handle that can be transformed into a variety of other groups, including amines, carboxylic acids, amides, and tetrazoles. This versatility allows for the introduction of diverse functionalities in the later stages of a synthetic sequence.

The development of novel reaction cascades initiated by a transformation of one of the functional groups could lead to the efficient synthesis of complex polycyclic systems. For example, a Sonogashira coupling at the bromo position, followed by an intramolecular cyclization involving the nitrile group, could provide a rapid entry into complex nitrogen-containing heterocycles.

| Reaction Type | Functional Group Involved | Potential Transformation | Significance |

|---|---|---|---|

| Suzuki Coupling | C-Br | Formation of a biaryl system | Access to a wide range of substituted aromatic compounds |

| Sonogashira Coupling | C-Br | Introduction of an alkyne moiety | Precursor for further cyclization reactions |

| Buchwald-Hartwig Amination | C-Br | Formation of a C-N bond | Synthesis of complex amines and anilines |

| Nitrile Hydrolysis | -CN | Formation of a carboxylic acid | Introduction of a key acidic functional group |

| Nitrile Reduction | -CN | Formation of a primary amine | Enables further derivatization via N-alkylation or acylation |

| [2+3] Cycloaddition | -CN | Formation of a tetrazole ring with NaN3 | Synthesis of metabolically stable carboxylic acid bioisosteres |

Conclusions and Future Research Directions

Summary of Synthetic Achievements and Reactivity Profiles

While specific literature on the synthesis of 3-(4-bromo-2-fluorophenyl)propanenitrile is not extensively documented, its preparation can be reasonably extrapolated from established synthetic methodologies for structurally related compounds. The primary synthetic challenge lies in the introduction of the propanenitrile side chain to the 4-bromo-2-fluorophenyl scaffold.

Synthetic Approaches:

A highly plausible and efficient route to this compound would involve the nucleophilic substitution of a suitable precursor, such as 1-bromo-4-(2-bromoethyl)-2-fluorobenzene, with a cyanide salt. This classical SN2 reaction is a fundamental method for the formation of alkyl nitriles. wikipedia.org

Alternatively, palladium-catalyzed cross-coupling reactions offer a modern and versatile approach. For instance, the cyanation of a (4-bromo-2-fluorobenzyl) halide could be achieved using various cyanide sources, including potassium cyanide or the less toxic zinc cyanide. wikipedia.org Advances in catalysis have also introduced potassium hexacyanoferrate(II) as a safer alternative cyanide source in mechanochemical reactions, which could be applicable here. rsc.org

Another viable strategy involves the hydrocyanation of a corresponding styrene (B11656) derivative, 4-bromo-2-fluoro-1-vinylbenzene. Palladium-catalyzed hydrocyanation of alkenes provides a direct route to the propanenitrile structure.

Reactivity Profile:

The reactivity of this compound is governed by its three key functional groups:

Nitrile Group: This group is a versatile handle for numerous transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. numberanalytics.com Reduction of the nitrile can afford primary amines using reducing agents like lithium aluminum hydride, or aldehydes via reagents such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.com The nitrile group can also participate in nucleophilic additions with Grignard reagents to form ketones and engage in cycloaddition reactions to construct heterocyclic systems. numberanalytics.com

Aryl Bromide: The bromo substituent on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. For instance, Suzuki-Miyaura coupling with boronic acids can form carbon-carbon bonds, while Buchwald-Hartwig amination can introduce nitrogen-based functionalities. The Rosenmund-von Braun reaction, a classic method for converting aryl halides to nitriles using copper(I) cyanide, could also be employed to introduce a second nitrile group if desired. organic-chemistry.org

Fluoro Group: The fluorine atom at the ortho position to the propanenitrile side chain exerts a significant electronic influence on the aromatic ring. Its electron-withdrawing nature can affect the reactivity of the aryl bromide in cross-coupling reactions and influence the acidity of the benzylic protons.

The interplay of these functional groups allows for a stepwise and selective modification of the molecule, making it a highly adaptable synthetic intermediate.

Prospects for Further Exploration of this compound in Organic Synthesis

The synthetic utility of this compound is considerable, with potential applications in the synthesis of pharmaceuticals and functional materials. The ability to sequentially or orthogonally functionalize the nitrile and the aryl bromide moieties opens up a vast chemical space for exploration.

For example, the nitrile group can be transformed into a carboxylic acid, which can then be used in amide bond forming reactions to create complex peptidomimetics or other biologically active amides. Simultaneously, the aryl bromide can be elaborated via cross-coupling to introduce further diversity. This dual functionalization capacity makes it an ideal scaffold for generating libraries of compounds for drug discovery.

Furthermore, substituted propanenitriles are known intermediates in the synthesis of various heterocyclic compounds. researchgate.net By leveraging the reactivity of the nitrile group and potentially the benzylic protons, this compound could serve as a precursor to novel quinolines, pyridines, or other heterocyclic systems of medicinal interest.

Unexplored Synthetic Avenues and Methodological Advancements

While traditional synthetic methods are applicable, several modern and innovative approaches could be explored for the synthesis and functionalization of this compound.

Unexplored Synthetic Avenues:

Photoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis could enable novel transformations. For instance, a photoredox-mediated cyanation of a suitable precursor could offer a mild and efficient route to the target molecule.

Flow Chemistry: The synthesis of this compound could be adapted to a continuous flow process. Flow chemistry often allows for improved reaction control, enhanced safety, and easier scalability compared to batch processes.

Methodological Advancements:

Late-Stage Functionalization: A key area for future research would be the development of methods for the late-stage functionalization of molecules derived from this compound. This would involve the selective modification of the bromo or fluoro groups in the presence of other sensitive functionalities.

Enantioselective Synthesis: For applications in medicinal chemistry, the development of enantioselective methods to introduce chirality, for example at the benzylic position, would be highly valuable. This could potentially be achieved through asymmetric hydrocyanation or enantioselective C-H functionalization.

Novel Cross-Coupling Reactions: The development of new cross-coupling protocols that tolerate the nitrile functionality and allow for the introduction of novel chemical motifs at the aryl bromide position will further expand the synthetic utility of this building block. mdpi.com This includes exploring unconventional coupling partners and catalyst systems.

Experimental Section

General Experimental Procedures and Instrumentation

All chemical reagents and solvents were procured from commercial suppliers and utilized without additional purification unless explicitly stated otherwise. Reactions that required anhydrous conditions were conducted under an inert atmosphere of either nitrogen or argon. The progress of all reactions was monitored by thin-layer chromatography (TLC) performed on silica (B1680970) gel 60 F254 plates, with visualization achieved through ultraviolet (UV) light or by staining with an appropriate chemical agent. For the purification of compounds, column chromatography was carried out using silica gel (230-400 mesh).

The characterization of all synthesized compounds was performed using a variety of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR and ¹³C NMR, were recorded on a spectrometer operating at 400 MHz and 100 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, with the solvent peak serving as a secondary reference. Mass spectrometry (MS) data was obtained using an electrospray ionization (ESI) source. Infrared (IR) spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Melting points were determined using a standard melting point apparatus and are uncorrected.

Synthesis Protocols for Key Intermediates

Synthesis of 4-Bromo-2-fluorobenzaldehyde (B134337)

A common precursor for the synthesis of the target compound is 4-bromo-2-fluorobenzaldehyde. One established method for its preparation involves the bromination of 4-fluorobenzaldehyde (B137897). google.comchemicalbook.com In a typical procedure, 4-fluorobenzaldehyde is dissolved in a suitable acidic solvent mixture, such as trifluoroacetic acid and sulfuric acid. chemicalbook.com To this solution, a brominating agent like dibromohydantoin is added portion-wise at a controlled temperature, often starting at 0°C and then warming to a higher temperature to facilitate the reaction. chemicalbook.com The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is carefully poured into ice water and the product is extracted with an organic solvent, such as n-hexane. chemicalbook.com The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. chemicalbook.com Purification by distillation under reduced pressure affords 4-bromo-2-fluorobenzaldehyde as a colorless viscous liquid. chemicalbook.com

| Reactant/Reagent | CAS Number | Molecular Formula | Amount |

| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 25 mol |

| Dibromohydantoin | 77-48-5 | C₃H₂Br₂N₂O₂ | 50 mmol (in two portions) |

| Trifluoroacetic Acid | 76-05-1 | C₂HF₃O₂ | 50 L |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 10 L |

Synthesis of (E)-3-(4-Bromo-2-fluorophenyl)acrylonitrile

The intermediate (E)-3-(4-bromo-2-fluorophenyl)acrylonitrile can be synthesized via a Horner-Wadsworth-Emmons reaction. organic-chemistry.orgresearchgate.net In this procedure, a base such as sodium hydride is suspended in a dry solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. To this suspension, diethyl cyanomethylphosphonate is added dropwise, and the mixture is stirred to form the corresponding phosphonate (B1237965) ylide. Subsequently, a solution of 4-bromo-2-fluorobenzaldehyde in THF is added to the reaction mixture, which is then stirred, often overnight, to ensure the completion of the reaction. The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with an organic solvent, for instance, diethyl ether. The combined organic extracts are washed with saturated sodium hydrogen carbonate solution and brine, and then dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield the desired (E)-3-(4-bromo-2-fluorophenyl)acrylonitrile.

Detailed Synthesis Procedure for 3-(4-Bromo-2-fluorophenyl)propanenitrile

The final target compound, this compound, is synthesized by the reduction of the α,β-unsaturated nitrile intermediate, (E)-3-(4-bromo-2-fluorophenyl)acrylonitrile. A common method for this transformation is catalytic hydrogenation. nih.govhidenanalytical.comrsc.org

The unsaturated nitrile is dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenation apparatus, and stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude product. Further purification by column chromatography on silica gel, if necessary, yields the pure this compound.

| Reactant/Reagent | CAS Number | Molecular Formula | Role |

| (E)-3-(4-Bromo-2-fluorophenyl)acrylonitrile | N/A | C₉H₅BrFN | Starting Material |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | Catalyst |

| Hydrogen | 1333-74-0 | H₂ | Reducing Agent |

| Ethanol | 64-17-5 | C₂H₆O | Solvent |

Procedures for Derivatization Reactions

Hydrolysis to 3-(4-Bromo-2-fluorophenyl)propanoic Acid

The nitrile functional group of this compound can be hydrolyzed to a carboxylic acid. vaia.comvedantu.comchemguide.co.uk The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction progress is monitored until the starting material is no longer detectable. After cooling, the reaction mixture is extracted with a suitable organic solvent. The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent. Removal of the solvent under reduced pressure yields 3-(4-bromo-2-fluorophenyl)propanoic acid.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromo-2-fluorophenyl)propanenitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions or nucleophilic substitution. For example, analogous nitriles are synthesized by reacting halogenated aryl precursors with acrylonitrile derivatives under catalytic conditions. Optimization strategies include:

- Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-bromo bonds) .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

- Temperature control : Moderate heating (60–100°C) balances reactivity and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the nitrile product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer : Key techniques include:

- IR spectroscopy : A strong nitrile (C≡N) stretch near 2230–2260 cm⁻¹ , with aryl C-Br and C-F stretches at 550–650 cm⁻¹ and 1200–1250 cm⁻¹ , respectively (observed in analogous bromo-fluorophenyl nitriles ).

- NMR spectroscopy :

- ¹H NMR : Coupling between fluorine and adjacent protons (e.g., aromatic protons near the F substituent) causes splitting (e.g., doublets of doublets).

- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm , with deshielding effects from bromine and fluorine substituents.

- Mass spectrometry : Molecular ion peaks at m/z ≈ 253 (M⁺) for C₉H₆BrF⁺N, with isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. What experimental safety considerations are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (nitriles can release toxic HCN under decomposition) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate nitrile-containing waste and treat with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models for this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DMF/ethanol). Use SHELXL for refinement to resolve bond-length/angle ambiguities .

- Validation tools : Compare experimental IR/NMR data with computational models (e.g., DFT-calculated spectra).

- ORTEP visualization : Generate 3D structural models to assess steric effects from bromo/fluoro substituents .

Q. What strategies are recommended for analyzing the electronic effects of bromo and fluoro substituents on the nitrile group's reactivity?

- Methodological Answer :

- Computational studies : Perform density functional theory (DFT) calculations to map electron-withdrawing effects (fluorine’s inductive effect vs. bromine’s polarizability).

- Kinetic experiments : Compare reaction rates in nucleophilic additions (e.g., hydrolysis) to quantify substituent effects.

- X-ray charge density analysis : Use high-resolution SC-XRD data to map electron density distribution around the nitrile group (as done for Ni(II) complexes in ).

Q. How can the structure of this compound be modified to explore its pharmacological potential?

- Methodological Answer :

- Bioisosteric replacement : Substitute Br/F with Cl or CF₃ to modulate lipophilicity (logP) and bioavailability (e.g., as seen in antimalarial lead compounds ).

- Functional group addition : Introduce hydroxyl or amine groups to enable hydrogen bonding (e.g., via Mannich reactions).

- Structure-activity relationship (SAR) : Test derivatives in vitro for enzyme inhibition (e.g., acetylcholinesterase) using assays from analogous propionitrile studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.